molecular formula C17H23ClN4O2 B10988459 4-(3-chlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide

4-(3-chlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide

Cat. No.: B10988459
M. Wt: 350.8 g/mol
InChI Key: SZOGSFUUARZLLC-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorophenyl group, a pyrrolidinyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the chlorophenyl group: This step involves the nucleophilic substitution reaction of the piperazine ring with 3-chlorobenzyl chloride.

    Attachment of the pyrrolidinyl group: This can be done through the reaction of the intermediate with pyrrolidine in the presence of a suitable catalyst.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate with an isocyanate derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol derivative.

    Substitution: The chlorophenyl group can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the chlorophenyl group.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity
    • Research has indicated that derivatives of piperazine compounds exhibit antidepressant properties. The specific structural features of 4-(3-chlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide may enhance serotonin receptor affinity, making it a candidate for further exploration in treating mood disorders.
  • Anticonvulsant Potential
    • Studies have shown that similar compounds can possess anticonvulsant properties. The presence of the pyrrolidine moiety may play a crucial role in modulating neuronal excitability, thus providing a basis for investigating this compound's efficacy in seizure disorders.
  • Neuroprotective Effects
    • Given its structural characteristics, there is potential for this compound to exhibit neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research involving related compounds suggests that they may inhibit neuroinflammation and oxidative stress.

Pharmacological Insights

  • Targeting Phospholipase A2
    • The inhibition of lysosomal phospholipase A2 (PLA2G15) has been identified as a mechanism through which cationic amphiphilic drugs exert their effects. Compounds with similar structures have shown promise in modulating PLA2 activity, which could lead to new therapeutic strategies for drug-induced phospholipidosis and other related conditions .
  • Drug Development for Alzheimer's Disease
    • The compound's potential role in drug development for Alzheimer's disease is notable, particularly regarding its ability to cross the blood-brain barrier and influence acetylcholinesterase activity. This could enhance cognitive function in patients suffering from neurodegenerative disorders .

Case Studies

StudyFindings
Kuhl et al., 2000Demonstrated significant cerebral cortical inhibition using related piperazine derivatives in Alzheimer's patients .
Shinotoh et al., 2004Explored the efficacy of novel compounds targeting acetylcholinesterase, highlighting the importance of structural modifications for enhanced activity .
PMC8243516Identified PLA2G15 as a target for mitigating drug-induced toxicity, suggesting that similar compounds could provide insights into safer drug formulations .

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorophenyl)piperazine-1-carboxamide
  • N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine
  • 3-chlorophenylpiperazine derivatives

Uniqueness

4-(3-chlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the chlorophenyl group, pyrrolidinyl group, and piperazine ring in a single molecule allows for diverse interactions and applications that may not be achievable with simpler analogs.

Biological Activity

The compound 4-(3-chlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. Its structure features a piperazine ring, a chlorophenyl group, and a pyrrolidine moiety, indicating possible interactions with various biological targets.

  • Molecular Formula : C19H24ClN5O2
  • Molecular Weight : Approximately 451.9 g/mol

Research indicates that this compound may interact with neurotransmitter receptors, potentially functioning as an agonist or antagonist. This interaction can influence signaling pathways associated with neurological and psychological disorders, including mood regulation and anxiety management.

Neuropharmacological Effects

The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating neuropsychiatric conditions. Studies have shown its effects on:

  • Mood Regulation : Potential antidepressant properties.
  • Anxiety Reduction : Possible anxiolytic effects through neurotransmitter modulation.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

Comparative Analysis with Similar Compounds

A comparison table below illustrates the structural similarities and unique features of compounds related to This compound :

Compound NameStructure/CharacteristicsUnique Features
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamideContains quinazoline coreExhibits distinct biological activities related to quinazoline derivatives
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamideFeatures beta-carboline structurePotentially interacts with different neurotransmitter systems
4-chlorophenyl isocyanate derivativesRelated to piperazine derivativesUsed in various medicinal applications

Case Studies and Research Findings

Recent studies have focused on understanding the specific biological activities of this compound and its derivatives:

  • Neuropharmacological Studies : Investigations into the compound's effects on serotonin and dopamine receptors have suggested potential antidepressant and anxiolytic effects, warranting further pharmacological evaluation.
  • Antimicrobial Efficacy : A study evaluating related pyrrolidine derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .
  • In Vitro Cytotoxicity : Other research has indicated that similar compounds exhibit cytotoxic activity against various cancer cell lines, suggesting potential applications in oncology .

Properties

Molecular Formula

C17H23ClN4O2

Molecular Weight

350.8 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide

InChI

InChI=1S/C17H23ClN4O2/c18-14-4-3-5-15(12-14)20-8-10-22(11-9-20)17(24)19-13-16(23)21-6-1-2-7-21/h3-5,12H,1-2,6-11,13H2,(H,19,24)

InChI Key

SZOGSFUUARZLLC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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